2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-propylacetamide
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Overview
Description
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-propylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a propylacetamide group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 5-amino-1,2,4-triazole with propyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with temperature and pressure control systems. The process involves continuous monitoring and optimization to achieve high yields and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom in the compound is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thioethers, amines
Substitution: Various substituted triazoles and acetamides
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its triazole ring is a key structural motif in many biologically active molecules.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which can disrupt enzyme activity and protein function. The propylacetamide group enhances the compound's solubility and bioavailability, allowing it to penetrate biological membranes and reach its targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites or interfering with their metal cofactors.
Proteins: It can interact with proteins, affecting their structure and function.
Metal Ions: The triazole ring can chelate metal ions, disrupting metalloprotein function.
Comparison with Similar Compounds
2-[(4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopentylpropanamide
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[(2S)-2-methylmorpholin-4-yl]ethan-1-one
Uniqueness: 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-propylacetamide stands out due to its specific structural features, such as the presence of the propylacetamide group, which enhances its solubility and bioavailability compared to similar compounds. Its ability to interact with metal ions and enzymes makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5OS/c1-2-3-9-5(13)4-14-7-10-6(8)11-12-7/h2-4H2,1H3,(H,9,13)(H3,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMRKCUTFYULQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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